molecular formula C11H19N3S B1332479 4-(1-Adamantyl)-3-thiosemicarbazide CAS No. 52662-65-4

4-(1-Adamantyl)-3-thiosemicarbazide

Cat. No. B1332479
CAS RN: 52662-65-4
M. Wt: 225.36 g/mol
InChI Key: XIOUDVJTOYVRTB-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-3-thiosemicarbazide, also known as 4-ATSC, is a heterocyclic organic compound with a wide range of chemical and biological applications. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool in the study of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Adamantane derivatives have shown promise in antimicrobial activity. For instance, compounds with an adamantyl group have been tested for inhibitory activities against a range of bacteria and yeast . “4-(1-Adamantyl)-3-thiosemicarbazide” could be explored for its efficacy against various microbial strains.

Hypoglycemic Activity

Some adamantane-containing compounds are investigated for their hypoglycemic activities . The structural similarity suggests that “4-(1-Adamantyl)-3-thiosemicarbazide” might also be researched for potential use in managing blood sugar levels.

Chemical Synthesis

Adamantane derivatives are often used as intermediates in chemical synthesis . “4-(1-Adamantyl)-3-thiosemicarbazide” could serve as a precursor or intermediate in the synthesis of more complex molecules.

properties

IUPAC Name

1-(1-adamantyl)-3-aminothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOUDVJTOYVRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354052
Record name 4-(1-Adamantyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Adamantyl)-3-thiosemicarbazide

CAS RN

52662-65-4
Record name 4-(1-Adamantyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52662-65-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 1.5 g (0.03 mol) of hydrazine hydrate in 50 mL of EtOH was treated with 3.86 g (0.02 mol) of 1-adamantyl isothiocyanate, and stirred for 1 hr at room temp. The product was collected and washed 2 times with EtOH, affording 4.33 g (96%) of 4-(1-adamantyl)-3-thiosemicarbazide, mp 206°-207° C. dec. This thiosemicarbazide is disclosed in Chemical Abstracts, 70:11223 (1969); and in U.S. Pat. No. 3,406,180.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-(1-Adamantyl)-3-thiosemicarbazide a promising scaffold for developing new antimicrobial and anticancer agents?

A1: 4-(1-Adamantyl)-3-thiosemicarbazide acts as a versatile building block for creating diverse thiosemicarbazone derivatives. This is achieved by reacting it with various substituted acetophenones and benzaldehydes. [] These derivatives have demonstrated promising in vitro activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. [] Additionally, some derivatives exhibit cytotoxicity against cancer cell lines (Hep3B, HeLa, A549, and MCF-7). [] This broad spectrum of activity, combined with the possibility for structural modifications, makes 4-(1-Adamantyl)-3-thiosemicarbazide and its derivatives an attractive area of research for developing new therapeutic agents.

Q2: How does the structure of these thiosemicarbazone derivatives influence their biological activity?

A2: Research suggests a strong correlation between the structure of these derivatives and their biological activity. For instance, the presence of (ortho) hydroxyl groups on the phenyl ring of certain derivatives (specifically, compounds 2d and 2h) significantly enhances their anticancer activity against Hep3B, A549, and MCF-7 cell lines. [] This highlights the importance of specific structural motifs in dictating the potency and selectivity of these compounds. Further investigation into structure-activity relationships is crucial for optimizing the design and development of more potent and targeted therapeutic agents derived from 4-(1-Adamantyl)-3-thiosemicarbazide.

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